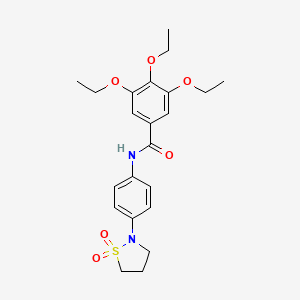
6-((9H-carbazol-9-yl)methyl)-4-((3-nitrophenyl)sulfonyl)morpholin-2-one
Overview
Description
6-((9H-carbazol-9-yl)methyl)-4-((3-nitrophenyl)sulfonyl)morpholin-2-one, also known as CBR-470-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
6-((9H-carbazol-9-yl)methyl)-4-((3-nitrophenyl)sulfonyl)morpholin-2-one works by inhibiting the activity of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a role in cell proliferation and survival, making it an attractive target for cancer therapy. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of 6-((9H-carbazol-9-yl)methyl)-4-((3-nitrophenyl)sulfonyl)morpholin-2-one is its specificity for CK2, which reduces the risk of off-target effects. Additionally, this compound has shown efficacy in vitro and in vivo, making it a promising candidate for further development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For 6-((9H-carbazol-9-yl)methyl)-4-((3-nitrophenyl)sulfonyl)morpholin-2-one include further preclinical studies to determine its efficacy in other types of cancer and combination therapies. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to optimize dosing and reduce potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
6-((9H-carbazol-9-yl)methyl)-4-((3-nitrophenyl)sulfonyl)morpholin-2-one has shown promising results in cancer research, specifically in the treatment of breast cancer. Studies have shown that this compound inhibits the growth of breast cancer cells and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
6-(carbazol-9-ylmethyl)-4-(3-nitrophenyl)sulfonylmorpholin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c27-23-15-24(33(30,31)18-7-5-6-16(12-18)26(28)29)13-17(32-23)14-25-21-10-3-1-8-19(21)20-9-2-4-11-22(20)25/h1-12,17H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAREUYVANSYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])CN3C4=CC=CC=C4C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




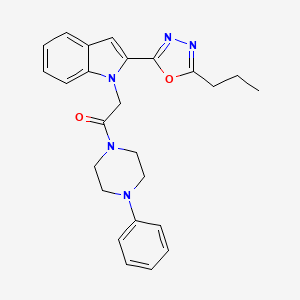
![N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311324.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311330.png)
![N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311331.png)
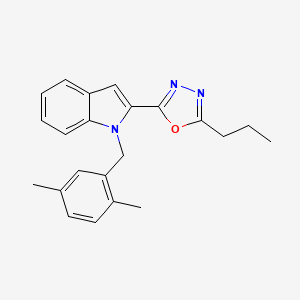
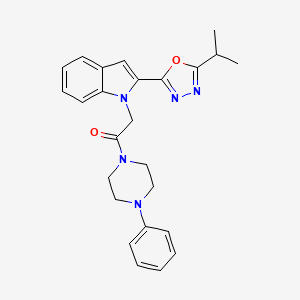

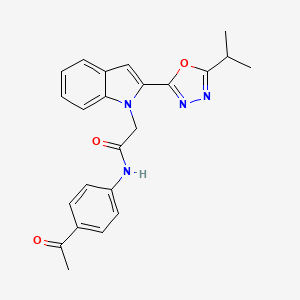
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3311386.png)
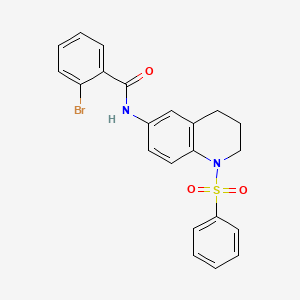
![5-bromo-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-furamide](/img/structure/B3311393.png)
